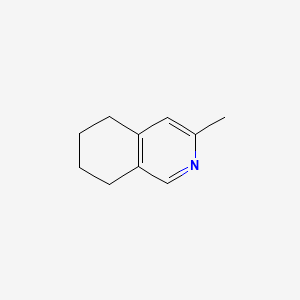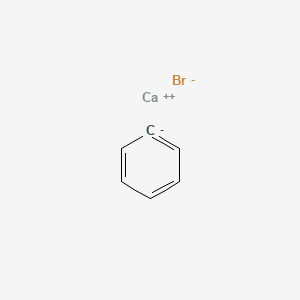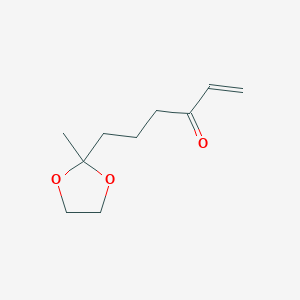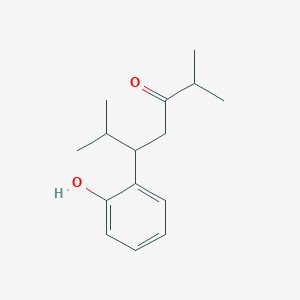
5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one is an organic compound characterized by the presence of a hydroxyphenyl group attached to a heptanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one typically involves the condensation of 2-hydroxyacetophenone with a suitable heptanone derivative under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Thionyl chloride in dichloromethane at reflux temperature.
Major Products Formed
Oxidation: 5-(2-Ketophenyl)-2,6-dimethylheptan-3-one.
Reduction: 5-(2-Hydroxyphenyl)-2,6-dimethylheptanol.
Substitution: 5-(2-Chlorophenyl)-2,6-dimethylheptan-3-one.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The carbonyl group can undergo nucleophilic addition reactions, further modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Hydroxyphenyl)-3-methyl-1-(quinoline-2-yl)-1H-1,2,4-triazole: Known for its luminescent properties and applications in materials science.
2-(2-Hydroxyphenyl)-benzothiazole: Used in fluorescence imaging and as a diagnostic probe.
N-(2-Hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine:
Uniqueness
5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyphenyl and heptanone moieties allows for versatile applications across various scientific disciplines.
Eigenschaften
CAS-Nummer |
51498-63-6 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
5-(2-hydroxyphenyl)-2,6-dimethylheptan-3-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)13(9-15(17)11(3)4)12-7-5-6-8-14(12)16/h5-8,10-11,13,16H,9H2,1-4H3 |
InChI-Schlüssel |
GQIGBDIITXUZAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC(=O)C(C)C)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


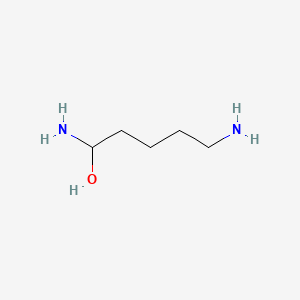
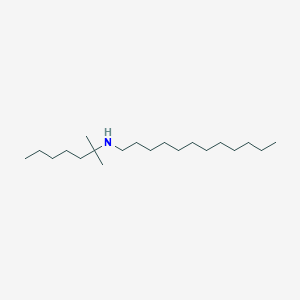
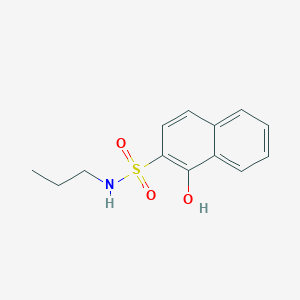
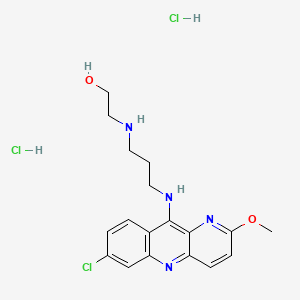
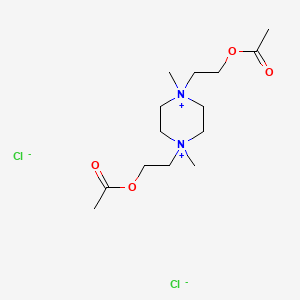

![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)
![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)
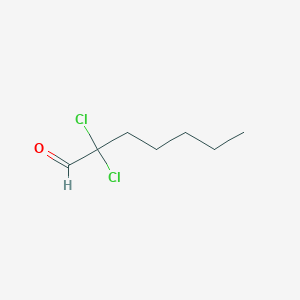
![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
